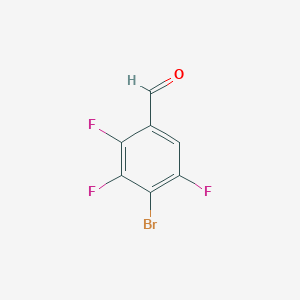

4-Bromo-2,3,5-trifluorobenzaldehyde

Description

Significance of Halogenated Benzaldehydes as Synthetic Intermediates

Halogenated benzaldehydes, in general, are highly valued as versatile intermediates in organic synthesis. The aldehyde functional group is a gateway to a vast array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of halogen atoms further enhances their synthetic utility by providing reactive handles for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental to the construction of complex molecular architectures.

Strategic Incorporation of Fluorine and Bromine Substituents in Molecular Design

The deliberate placement of fluorine and bromine atoms on an aromatic ring is a key strategy in modern medicinal and materials chemistry. Fluorine, with its high electronegativity and small size, can modulate the electronic properties of a molecule and form strong bonds with carbon, leading to increased stability. Bromine, being larger and more polarizable, serves as an excellent leaving group in cross-coupling reactions and can also participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its role in molecular recognition and self-assembly. The combination of both fluorine and bromine on the same aromatic scaffold, as seen in 4-Bromo-2,3,5-trifluorobenzaldehyde, provides a powerful toolkit for fine-tuning molecular properties and reactivity.

Overview of this compound within the Landscape of Polyhalogenated Aromatic Systems

Polyhalogenated aromatic compounds are organic molecules that contain multiple halogen atoms. These compounds are of significant interest due to their diverse applications and unique chemical properties. This compound is a prime example of a polyhalogenated aromatic system, where the interplay between the different halogen substituents and the aldehyde group dictates its reactivity and potential applications. While specific research on this particular isomer is still emerging, its structural motifs suggest its potential as a precursor for the synthesis of highly functionalized and electronically distinct aromatic compounds.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from its structure and comparison with related compounds.

Interactive Data Table: Predicted and Known Properties of Halogenated Benzaldehydes

| Property | This compound | 1-Bromo-2,4,5-trifluorobenzene (B152817) (Precursor) | 4-Bromo-2-fluorobenzaldehyde (Related Compound) |

| CAS Number | 1888770-31-7 fluorochem.co.uk | 327-52-6 | 57848-46-1 sigmaaldrich.com |

| Molecular Formula | C₇H₂BrF₃O | C₆H₂BrF₃ | C₇H₄BrFO |

| Molecular Weight | 239.98 g/mol | 210.98 g/mol | 203.01 g/mol sigmaaldrich.com |

| Appearance | Likely a solid at room temperature | Colorless liquid | Solid sigmaaldrich.com |

| Boiling Point | Not available | 144 °C | Not available |

| Melting Point | Not available | -19 °C | 58-62 °C sigmaaldrich.com |

| Purity | 98% (as per commercial suppliers) fluorochem.co.uk | --- | 96% (as per commercial suppliers) sigmaaldrich.com |

Synthesis of this compound

A specific, documented synthesis for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. The synthesis would likely begin with a suitable precursor, such as 1-bromo-2,4,5-trifluorobenzene. This starting material can then be converted to the target aldehyde through a formylation reaction.

A potential precursor, 1-bromo-2,4,5-trifluorobenzene, can be synthesized via the bromination of 1,2,4-trifluorobenzene (B1293510). A patented method describes the reaction of 1,2,4-trifluorobenzene with liquid bromine in the presence of iron powder and a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride or chloroform.

The subsequent and crucial step would be the introduction of the aldehyde group onto the 1-bromo-2,4,5-trifluorobenzene ring. Several formylation methods could potentially be employed:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. The success of this reaction would depend on the electron density of the polyhalogenated benzene (B151609) ring.

Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst such as aluminum chloride and cuprous chloride. This reaction is generally suitable for aromatic hydrocarbons.

Lithiation followed by Formylation: A common and often effective method involves the ortho-lithiation of the aromatic ring using a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with a formylating agent such as DMF. The regioselectivity of the lithiation would be a critical factor in this approach.

Given the electronic nature of the polyhalogenated ring, the lithiation-formylation route may offer the most promising and controlled pathway to this compound.

Potential Applications

While specific applications for this compound are not yet widely reported, its structure suggests significant potential in several areas of chemical research and development:

Medicinal Chemistry: The compound's trifluorinated and brominated scaffold makes it an attractive starting material for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a convenient point for further molecular elaboration through cross-coupling reactions.

Agrochemicals: Similar to its role in medicinal chemistry, this benzaldehyde (B42025) derivative could be used to create new pesticides and herbicides. The unique substitution pattern may lead to compounds with improved efficacy and novel modes of action.

Materials Science: Polyhalogenated aromatic compounds are finding increasing use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties imparted by the fluorine and bromine atoms could be harnessed to create new materials with tailored optoelectronic characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrF3O |

|---|---|

Molecular Weight |

238.99 g/mol |

IUPAC Name |

4-bromo-2,3,5-trifluorobenzaldehyde |

InChI |

InChI=1S/C7H2BrF3O/c8-5-4(9)1-3(2-12)6(10)7(5)11/h1-2H |

InChI Key |

MURVWKNOEGIKIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2,3,5 Trifluorobenzaldehyde and Analogues

Established Synthetic Pathways for Polyhalogenated Benzaldehydes

The construction of polyhalogenated benzaldehydes relies on a variety of synthetic strategies, broadly categorized into electrophilic aromatic substitution and organometallic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org For benzene (B151609) rings substituted with deactivating groups like halogens, these reactions generally require harsh conditions.

Direct halogenation is a primary method for introducing halogen atoms onto an aromatic ring. In the context of synthesizing polyhalogenated benzaldehydes, this often involves the bromination of a pre-existing fluorinated benzaldehyde (B42025) or a related precursor. The reaction typically employs elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule to generate a potent electrophile. youtube.com

For instance, the synthesis of 1-bromo-2,4,5-trifluorobenzene (B152817) can be achieved by reacting 1,2,4-trifluorobenzene (B1293510) with liquid bromine in the presence of iron powder. google.com The fluorine atoms are strong deactivating groups, making the aromatic ring less susceptible to electrophilic attack. pressbooks.pub The regioselectivity of the bromination is directed by the existing fluorine substituents.

A patented method for producing 3,4,5-trifluorobromobenzene starts with the bromination of 2,3,4-trifluoroaniline, followed by diazotization and deamination. google.com This multi-step process highlights the strategic placement of functional groups to achieve the desired substitution pattern.

| Starting Material | Reagents | Product | Yield | Reference |

| 1,2,4-Trifluorobenzene | Br₂, Fe powder | 1-Bromo-2,4,5-trifluorobenzene | High | google.com |

| 2,3,4-Trifluoroaniline | 1. Br₂ 2. NaNO₂, H₂SO₄ 3. H₃PO₂ | 3,4,5-Trifluorobromobenzene | Not specified | google.com |

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto an electron-rich aromatic ring. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com The resulting electrophilic iminium salt then attacks the aromatic ring. wikipedia.org

However, the application of the Vilsmeier-Haack reaction to electron-deficient rings, such as those found in polyfluorinated benzenes, is challenging. The strong deactivating nature of the fluorine atoms makes the aromatic ring less nucleophilic and thus less reactive towards the Vilsmeier reagent. youtube.com Therefore, this method is more commonly applied to activated aromatic systems like anilines and phenols. wikipedia.orgchemistrysteps.com To synthesize a polyhalogenated benzaldehyde via this route, one might start with a polyhalogenated aniline (B41778) or phenol (B47542) derivative.

| Substrate Type | Reagents | Product | Key Consideration | Reference |

| Electron-rich arene | DMF, POCl₃, H₂O | Aryl aldehyde | Substrate must be activated | jk-sci.comchemistrysteps.com |

| Substituted aniline | DMF, POCl₃, H₂O | p-Amino benzaldehyde | Ortho/para direction | youtube.com |

Organometallic Approaches

Organometallic chemistry offers powerful tools for the regioselective synthesis of highly substituted aromatic compounds. These methods often involve the generation of a carbanionic species that can then react with various electrophiles.

Directed Ortho-Metallation (DoM) is a highly effective strategy for the functionalization of aromatic rings ortho to a directing metalation group (DMG). uwindsor.ca The DMG, which often contains a heteroatom with a lone pair of electrons, coordinates to an organolithium reagent (e.g., n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. uwindsor.ca This generates a stabilized aryllithium species, which can then be quenched with an appropriate electrophile to introduce a wide range of functional groups.

For polyhalogenated systems, the fluorine and bromine atoms themselves can act as directing groups. For instance, studies have shown that bromine can act as an ortho-directing group in the metalation of substituted bromobenzenes using lithium diisopropylamide (LDA). nih.gov The regioselectivity of these reactions is a delicate balance between the directing ability of the various substituents. nih.gov In the case of fluorinated bromobenzenes, metalation can be selectively achieved. For example, the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene (B6236944) has been accomplished using the Knochel–Hauser base (TMPMgCl·LiCl). researchgate.net

Once the aryllithium or related organometallic intermediate is formed, it can be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

| Substrate | Base | Electrophile | Product | Reference |

| Substituted Bromobenzenes | LDA | TMSCl | Silylated Bromobenzenes | nih.gov |

| 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene | TMPMgCl·LiCl | Various | Functionalized Fluoroarenes | researchgate.net |

Grignard reagents, with the general formula R-Mg-X, are versatile nucleophiles used extensively in carbon-carbon bond formation. byjus.comlibretexts.org They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. umkc.edu

In the context of synthesizing 4-Bromo-2,3,5-trifluorobenzaldehyde, a potential route involves the formation of a Grignard reagent from a corresponding polyhalogenated benzene, such as 1,4-dibromo-2,3,5-trifluorobenzene. This Grignard reagent could then be reacted with a suitable formylating agent. One common method for converting a Grignard reagent to an aldehyde is the reaction with an orthoformate ester, such as triethyl orthoformate, followed by acidic hydrolysis. sci-hub.se

The formation and subsequent reaction of Grignard reagents from polyhalogenated aromatic compounds can sometimes be challenging due to potential side reactions, but it remains a valuable synthetic tool. masterorganicchemistry.com

| Grignard Reagent From | Formylating Agent | Product Type | Key Feature | Reference |

| Alkyl/Aryl Halide | Triethyl Orthoformate | Aldehyde | C-C bond formation | sci-hub.se |

| Alkyl/Aryl Halide | Carbon Dioxide | Carboxylic Acid | Addition to CO₂ | masterorganicchemistry.com |

Trifluoromethylation Techniques

The introduction of a trifluoromethyl (–CF₃) group is a critical step in the synthesis of many modern pharmaceuticals and agrochemicals due to the unique properties it imparts, such as enhanced metabolic stability and binding affinity. wordpress.com The synthesis of analogues of this compound may involve the direct introduction of a –CF₃ group onto an aromatic ring.

The direct trifluoromethylation of aryl halides is a powerful transformation in organic synthesis. Key reagents and methods include copper-based systems and organosilicon reagents.

Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is a widely used, commercially available, and stable source for nucleophilic trifluoromethylation. wordpress.comprinceton.eduwikipedia.org It is used to introduce the CF₃ group into various molecules, including aldehydes and ketones. wikipedia.org The reaction is typically initiated by a fluoride (B91410) source or other activators. For aryl halides, copper-catalyzed cross-coupling reactions have been developed. A mild, light-mediated method allows for the trifluoromethylation of aryl bromides using the Ruppert-Prakash reagent in a copper-catalyzed process. princeton.edu This approach proceeds via a silyl-radical-mediated halogen atom abstraction pathway, enabling the functionalization of a diverse range of organobromides. princeton.edu

Copper-Trifluoromethyl Reagents (CF₃Cu): Copper-mediated trifluoromethylation is a well-established method. princeton.edu Trifluoromethylcopper (CF₃Cu) can be generated from various precursors and serves as an effective reagent for coupling with aryl halides. Another approach involves the in situ preparation of a trifluoromethylzinc reagent from trifluoromethyl iodide and zinc dust, which then participates in a copper(I)-catalyzed trifluoromethylation of aryl iodides. nih.gov This method proceeds under mild conditions and notably does not require fluoride additives that are essential for activating silyl (B83357) reagents like TMSCF₃. nih.gov

Below is a comparative table of these trifluoromethylation reagents.

| Reagent/System | Common Name/Formula | Key Features | Activator/Catalyst |

| Trifluoromethyltrimethylsilane | Ruppert-Prakash Reagent (TMSCF₃) | Air-stable, easy to handle, widely applicable. princeton.eduwikipedia.org | Fluoride anion or light-mediated copper catalysis. princeton.edu |

| Trifluoromethylcopper | CF₃Cu | Effective for coupling with aryl halides. princeton.edu | Generated in situ; used in stoichiometric or catalytic systems. |

| Trifluoromethyl iodide/Zinc | CF₃I / Zn | Forms a trifluoromethylzinc reagent in situ. nih.gov | Copper(I) salt. nih.gov |

Advanced Synthetic Techniques and Process Intensification

The industrial production of halogenated aromatics benefits significantly from modern synthetic techniques that enhance safety, efficiency, and scalability.

Continuous-flow chemistry, utilizing microreactors, has emerged as a powerful tool for performing halogenation reactions, which are often fast, exothermic, and can present selectivity issues in traditional batch processes. researchgate.netsoftecks.inrsc.org The use of highly reactive, toxic, and corrosive reagents like elemental halogens (e.g., Br₂) can be managed more safely and controllably in a flow system. vapourtec.comrsc.org

The key advantages of continuous-flow systems for synthesizing halogenated aromatics are summarized in the table below. researchgate.netsoftecks.inrsc.org

| Feature | Benefit in Continuous-Flow Halogenation |

| Enhanced Heat Transfer | Superior temperature control prevents hotspots and minimizes thermal decomposition or side reactions. rsc.org |

| Precise Reagent Dosing | Accurate control over stoichiometry, even for gas/liquid reactions, improves selectivity. researchgate.netrsc.org |

| Improved Mixing | Efficient mixing enhances reaction rates and uniformity. rsc.org |

| Enhanced Safety | The small reactor volume minimizes the amount of hazardous material present at any given time; in-line quenching can neutralize reactive species immediately. researchgate.netsoftecks.in |

| Scalability | Production can be scaled up by extending operation time or by "numbering-up" (running multiple reactors in parallel). |

These features make flow chemistry particularly suitable for halogenations, including the bromination steps required for synthesizing precursors to this compound. softecks.inrsc.org

Catalytic systems are fundamental to electrophilic aromatic substitution reactions, such as the bromination of benzene rings. For the introduction of a bromine atom onto an aromatic substrate, a Lewis acid catalyst is typically employed to increase the electrophilicity of the bromine. pearson.com

Iron(III) bromide (FeBr₃) is a common and effective catalyst for this purpose. fiveable.mechegg.com The mechanism involves the polarization of the Br-Br bond by the Lewis acid. FeBr₃ coordinates with one of the bromine atoms in Br₂, creating a more potent electrophilic species, often represented as [Br-Br-FeBr₃]. fiveable.mekhanacademy.org This complex is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a bromine atom and the regeneration of the catalyst. fiveable.me The use of FeBr₃ as a catalyst facilitates efficient and selective bromination of the aromatic ring. fiveable.me

Isolation and Purification Strategies for Highly Functionalized Benzaldehydes

The final purity of a synthesized compound like this compound is critically dependent on the effectiveness of the isolation and purification methods employed. Highly functionalized benzaldehydes often require advanced separation techniques to remove unreacted starting materials, reagents, and byproducts.

Chromatography is a primary technique for the purification of synthetic organic compounds. chromtech.com Column chromatography and its faster variant, flash chromatography, are extensively used for separating mixtures based on the differential adsorption of components to a stationary phase. fiveable.mephenomenex.com

Column Chromatography: This traditional technique involves packing a glass column with a stationary phase, typically silica (B1680970) gel, and passing a liquid mobile phase (eluent) through it. rsc.org The sample mixture is applied to the top of the column, and as the eluent flows through, the components separate based on their polarity and affinity for the stationary phase. rsc.org Less polar compounds typically elute faster, while more polar compounds are retained longer. This method is effective but can be time-consuming. rsc.orgrsc.org

Flash Chromatography: Introduced as a more efficient alternative to gravity-fed column chromatography, flash chromatography utilizes positive pressure (from compressed air or nitrogen) to accelerate the flow of the mobile phase through the column. chromtech.comphenomenex.com This significantly reduces purification time. phenomenex.com It is a dominant technique in organic synthesis for purifying reaction mixtures, removing impurities, and isolating target compounds in quantities up to several grams. chromtech.comwindows.net Pre-packed cartridges with various stationary phases and particle sizes are commercially available, making the process more convenient and reproducible. researchgate.net

The table below compares key aspects of column and flash chromatography for the purification of functionalized benzaldehydes.

| Feature | Column Chromatography | Flash Chromatography |

| Driving Force | Gravity | Positive pressure (air/nitrogen). chromtech.comphenomenex.com |

| Speed | Slow, can take hours. | Fast, significantly reduces run time. phenomenex.com |

| Resolution | Generally good, depends on packing and flow rate. | Good, uses smaller particles for better separation. chromtech.com |

| Scale | Milligrams to grams. | Milligrams to multi-gram scale. phenomenex.com |

| Setup | Manual column packing is common. | Often uses pre-packed, disposable cartridges. windows.netresearchgate.net |

| Application | Purification of synthetic compounds. rsc.orgrsc.org | Routine purification in drug discovery and synthetic chemistry. chromtech.comphenomenex.com |

Recrystallization Procedures

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound and its analogues. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities, present in smaller concentrations, remain dissolved in the mother liquor.

While specific, detailed recrystallization protocols for this compound are not extensively documented in publicly available literature, general principles and procedures for structurally similar compounds, such as other halogenated benzaldehydes, provide a strong basis for developing effective purification methods. The selection of an appropriate solvent is the most critical step in the recrystallization process.

For brominated and fluorinated benzaldehydes, non-polar or weakly polar solvents have demonstrated utility. For instance, in the synthesis of the related compound 4-bromo-2-fluorobenzaldehyde, heptane (B126788) has been successfully employed as a crystallization solvent. google.comgoogle.com This suggests that alkanes are a suitable class of solvents for the recrystallization of this compound. The high degree of fluorination in the target molecule may also influence its solubility characteristics, making systematic solvent screening essential for optimal results.

A general procedure for the recrystallization of a solid organic compound like this compound would involve the following steps:

Solvent Selection: A small amount of the crude solid is tested with various solvents to identify a suitable candidate. The ideal solvent will dissolve the solid when heated but will result in the formation of crystals upon cooling.

Dissolution: The crude solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to promote the formation of well-defined crystals.

Isolation of Crystals: The purified crystals are collected by vacuum filtration.

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Drying: The purified crystals are dried to remove any residual solvent.

The table below outlines potential solvent systems for the recrystallization of this compound and its analogues, based on the successful purification of similar compounds.

| Compound Analogue | Recrystallization Solvent(s) | Reference |

| 4-Bromo-2-fluorobenzaldehyde | Heptane | google.comgoogle.com |

| 4-(Bromomethyl)benzonitrile | Carbon Tetrachloride |

The following table provides a generalized workflow for the recrystallization of this compound, based on standard laboratory practices.

| Step | Procedure | Key Considerations |

| 1 | Solvent Screening | Test solubility in various solvents (e.g., heptane, hexane, cyclohexane, toluene, and mixtures thereof) to identify an optimal system. |

| 2 | Dissolution | In an Erlenmeyer flask, add the chosen solvent to the crude this compound and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved. |

| 3 | Cooling | Allow the flask to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice-water bath. |

| 4 | Crystal Collection | Collect the formed crystals by vacuum filtration using a Büchner funnel. |

| 5 | Washing and Drying | Wash the crystals with a small portion of the cold solvent and then dry them under vacuum to remove any residual solvent. |

Reactivity and Transformational Chemistry of 4 Bromo 2,3,5 Trifluorobenzaldehyde

Reactivity of the Aldehyde Group

The aldehyde group in 4-Bromo-2,3,5-trifluorobenzaldehyde is a key site for a variety of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation with amines to form imines.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2,3,5-trifluorobenzoic acid. This transformation is a fundamental process in organic synthesis. Strong oxidizing agents are typically employed for this purpose. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, analogous transformations on similar structures suggest effective reagents. For instance, the oxidation of bromo-substituted benzaldehydes and related compounds can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone (2KHSO₅·KHSO₄·K₂SO₄). orgsyn.org The use of hypochlorite (B82951) solutions has also been documented for converting acetyl-substituted precursors into the corresponding benzoic acids, a process that is mechanistically related to aldehyde oxidation. google.com The reaction generally proceeds by converting the aldehyde into a hydrate, which is then oxidized to the carboxylic acid.

Table 1: Representative Oxidation of this compound

| Reactant | Product | Typical Reagents |

|---|

Reduction Reactions to Alcohols

The reduction of the aldehyde group yields the corresponding primary alcohol, (4-Bromo-2,3,5-trifluorophenyl)methanol. chiralen.comchemicalbook.com This is a common and high-yielding transformation. The reaction is typically accomplished using hydride-based reducing agents. A direct analogy is the reduction of 4-Bromo-2-(trifluoromethoxy)benzaldehyde, which is converted to its corresponding alcohol in 95% yield using sodium borohydride (B1222165) (NaBH₄) in methanol. chemicalbook.com This reagent is a mild and selective choice for reducing aldehydes and ketones, and it is highly effective for this class of compounds.

Table 2: Reduction of Substituted Benzaldehyde (B42025)

| Reactant | Product | Reagent | Solvent | Yield | Reference |

|---|

Based on this precedent, a similar outcome is expected for the reduction of this compound.

Condensation Reactions and Imine/Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. The synthesis of Schiff bases is often catalyzed by a small amount of acid and is a reversible process. nih.gov These reactions are fundamental in coordination chemistry and have applications in the synthesis of various biologically active compounds. nih.govnih.gov The general procedure involves mixing the aldehyde and a primary amine in a suitable solvent, such as ethanol (B145695), and refluxing the mixture. nih.gov

Table 3: Representative Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

|---|

Reactivity of the Aromatic Ring

The aromatic ring of this compound is electron-deficient due to the presence of three strongly electron-withdrawing fluorine atoms and the aldehyde group. This electronic nature dictates its reactivity, favoring nucleophilic aromatic substitution and enabling metal-catalyzed cross-coupling reactions at the carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The high density of electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). thalesnano.comlibretexts.org In this mechanism, a nucleophile attacks the electron-poor ring to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. thalesnano.com In this compound, both bromine and fluorine can act as leaving groups. The order of leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order for SN1/SN2 reactions. This is because the rate-determining step is usually the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. thalesnano.com Therefore, depending on the nucleophile and reaction conditions, substitution of one of the fluorine atoms, particularly the one at position 5 (para to the aldehyde), is a likely outcome with strong nucleophiles like amines or alkoxides. researchgate.net

Table 4: Representative Nucleophilic Aromatic Substitution (SNAr)

| Reactant | Nucleophile | Potential Product | Leaving Group |

|---|

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions, particularly those catalyzed by palladium, follows the order I > Br > Cl >> F. This high selectivity allows for transformations to occur exclusively at the C-Br bond, leaving the C-F bonds untouched.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for creating new carbon-carbon bonds.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orglibretexts.org The process is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org

Table 5: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2,3,5-trifluorobenzaldehyde |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt, Amine base | 4-(Alkynyl)-2,3,5-trifluorobenzaldehyde |

Regioselective Functionalization of the Fluorinated Aromatic Core

The presence of three fluorine atoms on the benzene (B151609) ring of this compound significantly influences its reactivity and allows for regioselective functionalization. The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution, while the halogens are ortho-, para-directing deactivators. The combined electronic effects of these substituents, along with steric considerations, dictate the position of further chemical modifications.

The reactivity of the aromatic core can be exploited in reactions such as nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atoms activate the ring towards nucleophilic attack, making the displacement of a fluoride (B91410) ion possible under certain conditions, especially when there is a strong electron-withdrawing group, like the aldehyde, present.

Halogen Atom Reactivity (Bromine and Fluorine)

The differential reactivity of the bromine and fluorine substituents on the aromatic ring of this compound is a key feature that enables selective chemical transformations.

Selective Derivatization of Bromine Substituents

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective functionalization at the C4 position. As discussed in the sections on Suzuki-Miyaura, Heck, and Sonogashira couplings, the C-Br bond readily undergoes oxidative addition to palladium(0), initiating the catalytic cycle. This selectivity is a common feature in polyhalogenated aromatic compounds and is a cornerstone of their synthetic utility.

Modulation of Reactivity by Fluorine Substituents in Aromatic Systems

The fluorine substituents have a profound impact on the reactivity of the aromatic ring. Their strong inductive electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution. csbsju.edu However, they can also act as weak π-donors through resonance. csbsju.edu

In the context of nucleophilic aromatic substitution (SNAr), the presence of multiple fluorine atoms is generally activating. The high electronegativity of fluorine stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in many SNAr reactions. stackexchange.comwyzant.com This stabilization lowers the activation energy and accelerates the reaction. stackexchange.comwyzant.com Therefore, while fluorine is a poor leaving group compared to other halogens in SN2 reactions, in SNAr reactions, its ability to stabilize the intermediate through its inductive effect often makes aryl fluorides more reactive than their chloro or bromo counterparts. stackexchange.comwyzant.com This effect is further enhanced by the presence of the electron-withdrawing aldehyde group.

Synthesis of Key Chemical Intermediates and Derivatives

The reactivity of the aldehyde functional group and the bromo- and fluoro-substituents on the aromatic ring of this compound allows for its conversion into a variety of valuable chemical intermediates and derivatives. These transformations include oxidation to benzoic acids, reduction to benzyl (B1604629) alcohols, and its use as a building block for more complex fluorinated cyclic systems.

Preparation of Functionalized Benzoic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 4-bromo-2,3,5-trifluorobenzoic acid. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for the preparation of pharmaceuticals and other fine chemicals. While specific literature on the oxidation of this compound is not prevalent, the oxidation of substituted benzaldehydes is a well-established reaction.

Common oxidizing agents can be employed for this purpose. For instance, the oxidation of similar halo-substituted benzaldehydes has been successfully achieved using reagents like potassium permanganate (KMnO₄) or chromic acid. A more modern and selective method involves the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in a suitable solvent like acetonitrile. orgsyn.org This method is often preferred due to its milder reaction conditions and reduced environmental impact. orgsyn.org

The general procedure for such an oxidation would involve treating the aldehyde with the oxidizing agent in an appropriate solvent, followed by workup and purification to isolate the corresponding benzoic acid. The resulting 4-bromo-2,3,5-trifluorobenzoic acid can then serve as a precursor for the synthesis of esters, amides, and other carboxylic acid derivatives.

The synthesis of various bromo- and fluoro-substituted benzoic acids has been documented, highlighting the utility of these compounds as intermediates. For example, 5-bromo-2,4-difluorobenzoic acid can be prepared from 2,4-difluorobenzoic acid via bromination with N-bromosuccinimide in concentrated sulfuric acid. google.com Similarly, 2,4,5-trifluorobenzoic acid is a known intermediate for quinolone antibacterial drugs. google.com The decarboxylation of tetrafluorophthalic acid has also been explored as a route to produce tetrafluorobenzoic acids. google.comgoogle.com

Table 1: Examples of Synthesized Bromo- and Fluoro-Substituted Benzoic Acids

| Compound Name | Starting Material | Reagents/Conditions | Reference |

| 5-Bromo-2,4-difluorobenzoic acid | 2,4-Difluorobenzoic acid | N-Bromosuccinimide, H₂SO₄ | google.com |

| 4-Bromo-2,5-difluorobenzoic acid | 1,4-Dibromo-2,5-difluorobenzene | n-Butyllithium, CO₂ | chemicalbook.com |

| 2,4,5-Trifluorobenzoic acid | 3,4,6-Trifluorophthalic anhydride | Polar aprotic solvent, heat | google.com |

| 2,3,4,5-Tetrafluorobenzoic acid | Tetrafluorophthalic acid | Tri-n-butylammonium trifluoromethanesulfonate, H₂O, heat | google.com |

Synthesis of Substituted Benzyl Alcohol Derivatives

The reduction of the aldehyde group in this compound provides access to the corresponding benzyl alcohol, (4-bromo-2,3,5-trifluorophenyl)methanol. This transformation is typically achieved using a variety of reducing agents.

Commonly used reagents for the reduction of aldehydes to alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like ethanol or methanol. The reaction generally proceeds at room temperature and provides high yields of the desired alcohol.

For instance, the reduction of benzaldehydes to benzyl alcohols can be carried out using sodium borohydride in a suitable solvent. google.com The synthesis of various substituted benzyl alcohols, such as 4-bromo-2-fluorobenzyl alcohol and 4-bromo-2-(trifluoromethoxy)benzyl alcohol, demonstrates the applicability of this reaction to similar structures. sigmaaldrich.comchinachemnet.com

A general procedure would involve dissolving this compound in an appropriate solvent and adding the reducing agent portion-wise while monitoring the reaction progress. After completion, a standard aqueous workup followed by extraction and purification would yield the (4-bromo-2,3,5-trifluorophenyl)methanol. This product can then be used in subsequent reactions, such as the synthesis of ethers, esters, or as a starting material for further functionalization.

Table 2: Examples of Synthesized Substituted Benzyl Alcohols

| Compound Name | Starting Material | Reagents/Conditions | Reference |

| 4-Bromo-2-fluorobenzyl alcohol | 4-Bromo-2-fluorobenzaldehyde | Not specified, likely a standard reducing agent | sigmaaldrich.com |

| 4-Bromo-2-(trifluoromethoxy)benzyl alcohol | 4-Bromo-2-(trifluoromethoxy)benzaldehyde | Not specified, likely a standard reducing agent | chinachemnet.com |

| 3,5-Bis-(trifluoromethyl)-benzyl alcohol | 3,5-Bis-(trifluoromethyl)-benzaldehyde | Formate, Palladium catalyst | google.com |

Access to Novel Fluorinated Polycycles and Heterocycles

This compound serves as a valuable building block for the synthesis of more complex molecular architectures, including fluorinated polycycles and heterocycles. The presence of multiple reactive sites—the aldehyde, the bromine atom, and the activated aromatic ring—allows for a variety of cyclization strategies.

One approach involves the reaction of the aldehyde with a suitable nucleophile to form an intermediate that can undergo subsequent intramolecular cyclization. For example, 2,4,5-trifluorobenzaldehyde (B50696) has been used in the synthesis of bis(2,4,5-trifluorophenyl)methanone, which can be a precursor to fluorinated xanthones and other polycyclic systems. sigmaaldrich.comsigmaaldrich.com This is achieved by reacting the aldehyde with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene (B152817), followed by oxidation of the resulting benzyl alcohol. sigmaaldrich.com

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. These coupled products can then be designed to undergo intramolecular cyclization to form various heterocyclic systems. The synthesis of fluorenones from bis(2-bromophenyl)methanols via intramolecular palladium-catalyzed C-H functionalization demonstrates a powerful strategy for forming polycyclic aromatic compounds. rsc.org

The synthesis of fluorinated heterocycles is of significant interest due to their prevalence in medicinal chemistry. researchgate.netnih.govresearchgate.net For example, fluorinated benzofurans have been synthesized via a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. nih.gov While not directly starting from the title aldehyde, this illustrates a strategy where a related fluorinated aromatic could be transformed into a variety of heterocyclic structures. The development of new synthetic methodologies for fluorinated nitrogen heterocycles is also an active area of research. ekb.eg

Table 3: Examples of Synthesized Fluorinated Polycycles and Heterocycles from Related Precursors

| Product Type | Precursor(s) | Key Reaction Type | Reference |

| bis(2,4,5-trifluorophenyl)methanone | 2,4,5-Trifluorobenzaldehyde, 1-Bromo-2,4,5-trifluorobenzene | Grignard reaction, Oxidation | sigmaaldrich.com |

| Fluorinated Benzofurans | Perfluorobenzonitriles, α-Hydroxycarbonyl compounds | SNAr, Cyclocondensation | nih.gov |

| Fluorenones | bis(2-bromophenyl)methanols | Intramolecular Palladium-catalyzed C-H functionalization | rsc.org |

| Fluorinated Pyrazoles, Isoxazoles, Pyrimidines | Fluorinated 1,3-diketones, Hydrazines/Hydroxylamine/Urea | Condensation | researchgate.net |

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

Precursors for Advanced Pharmaceutical Scaffolds

There is no specific information available in the search results detailing the use of 4-Bromo-2,3,5-trifluorobenzaldehyde as a precursor for advanced pharmaceutical scaffolds.

Intermediates in Agrochemical Development

There is no specific information available in the search results detailing the use of this compound as an intermediate in agrochemical development.

Synthesis of Biologically Active Peptides

There is no specific information available in the search results detailing the use of this compound in the synthesis of biologically active peptides.

Contribution to Advanced Materials Development

Synthesis of Specialty Chemicals and Functional Materials

There is no specific information available in the search results detailing the use of this compound for the synthesis of specialty chemicals and functional materials.

Application in Electronic Materials and Liquid Crystals

There is no specific information available in the search results detailing the application of this compound in electronic materials and liquid crystals.

Role in the Design of Advanced Fluorophores and Optoelectronic Materials

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their electronic and photophysical properties, making polyfluorinated compounds like this compound valuable precursors in the synthesis of advanced functional materials. While direct research on this compound as a fluorophore precursor is not extensively documented, the utility of its structural analogues, such as 2,4,5-trifluorobenzaldehyde (B50696), provides significant insights into its potential. sigmaaldrich.com

Fluorinated benzaldehydes serve as key intermediates in the construction of complex molecular architectures with tailored optoelectronic properties. The aldehyde functional group offers a reactive handle for a variety of chemical transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and condensation reactions, allowing for the elongation of conjugation and the introduction of various donor and acceptor moieties. The presence of multiple fluorine atoms on the aromatic ring can enhance the electron-accepting nature of the benzaldehyde (B42025) core, leading to materials with desirable characteristics for optoelectronic applications. These characteristics include improved electron transport, increased thermal stability, and enhanced photostability. For instance, the synthesis of bis(2,4,5-trifluorophenyl)methanone from 2,4,5-trifluorobenzaldehyde highlights a pathway to creating building blocks for more complex fluorinated systems. sigmaaldrich.com

The combination of a bromine atom and trifluoro-substitution in this compound offers a dual functionality. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further aromatic or acetylenic units, thereby extending the π-conjugated system and tuning the emission wavelength of the resulting fluorophore. This multi-faceted reactivity makes it a promising candidate for the development of novel dyes and pigments for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

Potential in Photoelectrochemical Cell Applications (e.g., Dye-Sensitized Photoelectrochemical Cells)

Dye-sensitized photoelectrochemical cells (DSPECs) represent a promising technology for the conversion of solar energy into chemical fuels, such as hydrogen. rsc.orgrsc.org The efficiency of these cells is critically dependent on the properties of the sensitizing dye, which is responsible for light absorption and subsequent electron injection into the semiconductor electrode. nih.gov While specific applications of this compound in DSPECs have not been detailed in existing literature, the known benefits of incorporating fluorinated moieties into organic dyes suggest its potential in this field.

Organic dyes used in DSPECs typically consist of a donor-π-acceptor (D-π-A) structure. The electron-withdrawing nature of fluorine atoms can be strategically employed to modulate the electronic properties of the dye. By incorporating a derivative of this compound into the acceptor or π-bridge part of a dye molecule, it is possible to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This can facilitate electron injection from the excited dye into the conduction band of the semiconductor (e.g., TiO2), a crucial step in the operation of a DSPEC.

Furthermore, the introduction of fluorine atoms can enhance the photostability and thermal stability of the dye, leading to more robust and durable photoelectrochemical cells. The bromo-substituent on the benzaldehyde ring provides a convenient point for chemical modification, allowing for the attachment of anchoring groups necessary for binding the dye to the semiconductor surface or for further extension of the conjugated system to optimize light absorption. The development of tandem DSPECs, which utilize multiple dyes to capture a broader range of the solar spectrum, further underscores the need for novel dye structures with tunable properties, a role for which derivatives of this compound could be well-suited. rsc.org

Research in Biological Activity via Structural Analogues

The unique physicochemical properties imparted by fluorine and bromine atoms make halogenated organic compounds valuable tools in medicinal chemistry and chemical biology. Although direct biological studies on this compound are not widely reported, research on its structural analogues provides a strong basis for its potential in enzyme inhibition and protein-ligand interaction studies.

Enzyme Inhibition Studies

The development of potent and selective enzyme inhibitors is a cornerstone of drug discovery. Structural analogues of this compound have been investigated for their ability to inhibit specific enzymes. For example, studies on L-aspartate-β-semialdehyde dehydrogenase (ASADH), an essential enzyme in many bacteria, have shown that structural analogues of its amino acid substrate can act as inhibitors with micromolar affinities. nih.gov The characterization of enzyme-inhibitor complexes has revealed different binding modes, providing a foundation for the structure-guided design of more potent and selective inhibitors. nih.gov

The electrophilic nature of the aldehyde group in this compound and its analogues allows for potential covalent interactions with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. Furthermore, the trifluoromethyl group can enhance binding affinity through favorable interactions with the protein. The strategic placement of bromo and fluoro substituents can influence the binding orientation and selectivity of the inhibitor.

| Analogue Type | Enzyme Target Example | Significance of Halogenation |

| Amino acid analogues | L-aspartate-β-semialdehyde dehydrogenase (ASADH) nih.gov | Provides basis for developing selective inhibitors against microbial enzymes. nih.gov |

| Benzaldehyde derivatives | Various (potential) | Aldehyde can form covalent bonds with active site residues. Fluorine can enhance binding affinity. |

Protein-Ligand Interaction Research

Understanding the interactions between small molecules and their protein targets is fundamental to rational drug design. The introduction of fluorine atoms into a ligand can significantly impact its binding affinity and selectivity. Fluorine can participate in favorable multipolar interactions with the protein backbone, particularly with carbonyl groups. nih.gov The rational design of such interactions has been shown to improve the inhibitory activity of small molecule inhibitors. nih.gov

Structural analogues of this compound, by virtue of their halogenation pattern, are excellent candidates for studying these interactions. The trifluoromethyl group can engage in short, favorable interactions with the protein backbone. The bromine atom, in addition to providing a site for synthetic elaboration, can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Research on the binding of fluorinated ligands to proteins has demonstrated that the introduction of fluorine can lead to a significant improvement in inhibitory activity. For instance, the substitution of a hydrogen atom with a fluorine atom in a thrombin inhibitor resulted in a more than five-fold increase in activity, attributed to a favorable interaction between the fluorine and a backbone carbonyl group. nih.gov The study of how structural analogues of this compound interact with various protein targets could provide valuable data for the development of new therapeutic agents.

| Interaction Type | Key Features | Relevance to Analogues |

| Multipolar C-F···C=O | Favorable interaction between fluorine and protein backbone carbonyls. nih.gov | Trifluoromethyl group can form these interactions, enhancing binding affinity. nih.gov |

| Halogen Bonding | Non-covalent interaction involving the bromine atom. | Can contribute to the stability and specificity of the protein-ligand complex. |

| Improved Inhibitory Activity | Fluorine substitution can lead to enhanced biological activity. nih.gov | Analogues can be designed to optimize these favorable interactions for increased potency. nih.gov |

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

The following spectroscopic methods are indispensable for confirming the molecular structure and probing the electronic and vibrational properties of 4-Bromo-2,3,5-trifluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the aldehydic proton. This signal would likely appear as a multiplet due to coupling with the fluorine atoms on the aromatic ring. The chemical shift of this proton is anticipated to be in the range of 9.5-10.5 ppm, characteristic of aromatic aldehydes.

¹³C NMR: The ¹³C NMR spectrum would be more complex, with distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is expected to resonate in the downfield region, typically between 185 and 195 ppm. The aromatic carbons would appear in the range of 110-160 ppm, with their specific shifts influenced by the attached halogen substituents. The carbon atoms bonded to fluorine would exhibit characteristic C-F coupling constants.

¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. The spectrum of this compound would show three distinct signals for the non-equivalent fluorine atoms. The chemical shifts and coupling constants (both F-F and F-H) would be highly informative for confirming the substitution pattern on the benzene (B151609) ring.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H (Aldehyde) | 9.5 - 10.5 | Multiplet |

| ¹³C (C=O) | 185 - 195 | Singlet or small multiplet |

| ¹³C (Aromatic) | 110 - 160 | Multiplets (due to C-F coupling) |

| ¹⁹F | Varies | Multiplets (due to F-F and F-H coupling) |

| Table 1: Expected NMR Spectroscopic Data for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For this compound, the IR spectrum would be dominated by several key absorption bands. libretexts.orgorgchemboulder.comdocbrown.info

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1685-1710 cm⁻¹. orgchemboulder.com The position of this band is influenced by the electronic effects of the halogen substituents. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch typically gives rise to two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.com The C-F and C-Br stretching vibrations would be observed in the fingerprint region, typically below 1300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehydic C-H Stretch | 2820 and 2720 | Weak |

| Carbonyl (C=O) Stretch | 1685 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

| Table 2: Expected Infrared Absorption Bands for this compound. |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). nih.govdocbrown.info

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). docbrown.info Further fragmentation would involve the loss of halogen atoms.

| Ion | Expected m/z | Significance |

| [C₇H₂⁷⁹BrF₃O]⁺ | 237.92 | Molecular Ion |

| [C₇H₂⁸¹BrF₃O]⁺ | 239.92 | Molecular Ion Isotope |

| [C₇H⁷⁹BrF₃O]⁺ | 236.91 | Loss of H |

| [C₆H₂BrF₃]⁺ | 208.93 | Loss of CHO |

| Table 3: Predicted Mass Spectrometry Fragments for this compound. |

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted benzaldehydes. cdnsciencepub.comresearchgate.netnih.govresearchgate.netnih.gov Generally, benzaldehydes show a strong π → π* transition at shorter wavelengths (around 240-260 nm) and a weaker n → π* transition at longer wavelengths (around 280-330 nm). researchgate.netnih.gov The positions and intensities of these bands are influenced by the electronic effects of the bromo and fluoro substituents on the aromatic ring. cdnsciencepub.com

| Electronic Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 240 - 260 | Strong |

| n → π | 280 - 330 | Weak |

| Table 4: Expected UV-Visible Absorption for this compound. |

Rotational Spectroscopy for Conformational Analysis

Rotational spectroscopy, typically performed in the gas phase, can provide highly accurate information about the molecular geometry and conformational preferences of a molecule. For this compound, this technique could be used to determine the precise bond lengths and angles. It could also investigate the rotational barrier of the aldehyde group, which can be influenced by the presence of ortho substituents. nih.gov Studies on other substituted benzaldehydes have used rotational spectroscopy to elucidate their conformational landscapes. nih.gov

Quantum Chemical Calculations and Theoretical Modeling

In the absence of extensive experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for predicting and understanding the properties of molecules like this compound. nih.govtci-thaijo.org

DFT calculations can be employed to:

Optimize the molecular geometry , providing theoretical values for bond lengths and angles. nih.gov

Predict vibrational frequencies , aiding in the assignment of experimental IR and Raman spectra.

Calculate NMR chemical shifts and coupling constants , which can be compared with experimental data for structural validation.

Simulate electronic transitions , helping to interpret UV-Visible spectra.

Investigate the conformational preferences and rotational barriers , providing insights into the molecule's dynamic behavior. benthamdirect.com

These computational approaches are invaluable for complementing experimental data and providing a deeper understanding of the structure-property relationships in complex molecules like this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with experimental IR and Raman spectra), and calculate various electronic properties. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. These calculations provide foundational data for more advanced analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the electron-withdrawing nature of the fluorine atoms and the bromine atom, combined with the aldehyde group, would significantly influence the energies of the HOMO and LUMO.

A hypothetical data table for FMO analysis would look like this:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Note: Specific values for this compound are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the electronegative oxygen of the aldehyde group would be a region of high negative potential, while the hydrogen of the aldehyde group and the regions around the carbon atoms bonded to the halogens would exhibit positive potential.

Analysis of Intermolecular Interactions (e.g., Atoms in Molecules (AIM), Reduced Density Gradient (RDG))

The theory of Atoms in Molecules (AIM) and the Reduced Density Gradient (RDG) are computational techniques used to analyze and visualize non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are crucial for understanding the solid-state structure and macroscopic properties of a compound. For this compound, AIM and RDG analyses would reveal the nature and strength of intermolecular interactions involving the bromine and fluorine atoms, as well as the aldehyde group, which are critical in crystal packing and molecular recognition.

Kinetic and Mechanistic Computational Studies to Elucidate Reaction Pathways

Computational methods can be used to model chemical reactions, providing insights into reaction mechanisms, transition states, and activation energies. For this compound, such studies could elucidate the pathways of its synthesis or its reactions, for example, nucleophilic substitution at the aromatic ring or reactions involving the aldehyde group. By calculating the potential energy surface, chemists can predict the feasibility and selectivity of different reaction routes.

Prediction of Spectroscopic Parameters and Conformational Landscapes

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, DFT calculations could predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as its infrared (IR) and Raman vibrational frequencies. Furthermore, computational methods can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The rotation of the aldehyde group relative to the benzene ring would be a key conformational feature to investigate.

A hypothetical data table for predicted spectroscopic data would appear as:

| Spectroscopic Data | Predicted Value |

| ¹H NMR (ppm) | Value |

| ¹³C NMR (ppm) | Values for each C atom |

| ¹⁹F NMR (ppm) | Values for each F atom |

| Key IR Frequencies (cm⁻¹) | C=O stretch, C-H stretch, C-F stretch, C-Br stretch |

Note: Specific predicted values for this compound are not available.

Future Research Directions and Emerging Trends

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of complex polyfluorinated molecules often relies on multi-step processes that can generate significant chemical waste. A primary future objective is the development of more sustainable and eco-friendly synthetic pathways. Research is increasingly focused on methods that minimize the use of hazardous reagents and solvents, improve atom economy, and reduce energy consumption. For polyfluorinated compounds, this includes exploring direct C-H functionalization techniques to introduce fluorine or other groups, thereby avoiding the need for pre-functionalized starting materials. researchgate.net The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, is also a critical area of investigation. researchgate.net For instance, employing organocatalysts in aqueous media has been shown to suppress unwanted side reactions and improve catalytic activity in reactions involving aromatic aldehydes. researchgate.net The goal is to create operationally simple and environmentally responsible processes for producing 4-Bromo-2,3,5-trifluorobenzaldehyde and its derivatives. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The electron-deficient nature of the polyfluorinated ring in this compound suggests a rich and underexplored reactivity profile. Future research will likely focus on uncovering novel transformations that exploit this electronic character. The high reactivity of polyfluorinated systems in reactions like nucleophilic aromatic substitution presents opportunities for creating new functionalized molecules. chim.it

In the realm of catalysis, significant advances are anticipated. Gold(I)-catalyzed asymmetric aldol (B89426) reactions involving polyfluorinated benzaldehydes have demonstrated that specific catalysts and reagents can enhance both diastereo- and enantioselectivity, leading to the formation of valuable chiral building blocks. researchgate.netresearchgate.net Further exploration of metal-catalyzed reactions, such as those involving palladium researchgate.net or gallium(III) triflate, researchgate.net could lead to new, highly efficient methods for carbon-carbon and carbon-heteroatom bond formation. The development of catalytic asymmetric reactions is of paramount importance for synthesizing bioactive molecules and chemotherapeutic agents. researchgate.netresearchgate.net

Table 1: Examples of Catalytic Transformations for Polyfluorinated Aldehydes

| Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Asymmetric Aldol Reaction | Gold(I) with N,N-dimethyl-α-isocyanoacetamide | Improved diastereo- and enantioselectivity in trans-oxazoline formation. | researchgate.netresearchgate.netresearchgate.net |

| Mukaiyama Aldol Reaction | Gallium(III) triflate (low loading) | Efficient formation of β-hydroxy ketones under mild conditions. | researchgate.net |

| Asymmetric Aldol Reaction | Prolinamide Organocatalysts | Aqueous conditions suppress side reactions and improve yields and selectivity. | researchgate.net |

Expansion into New Areas of Advanced Materials and Functional Molecules

The incorporation of polyfluorinated moieties is a proven strategy for designing advanced materials with unique properties. The high electronegativity and stability of C-F bonds can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. nih.gov Future work should explore the use of this compound as a building block for novel functional materials.

One promising area is in organic electronics. Polyfluorinated aromatic compounds have been successfully used to create n-type semiconductors for organic thin-film transistors (OTFTs). nih.govacs.org The fluorination pattern influences molecular packing and orientation, which are critical for charge transport. nih.govacs.org By derivatizing the aldehyde group, this compound could be incorporated into larger conjugated systems, such as polyfluorinated naphthalene-bis-hydrazimides, to create solution-processable, flexible semiconducting films. nih.govacs.org Another emerging application for highly functionalized, inert polyfluorinated systems is in quantum technologies, where they could serve as new molecular q-bits. chim.it

Integration of Advanced Computational Approaches for Predictive Molecular Design

The effects of fluorination on a molecule's properties can be complex and difficult to predict using intuition alone. acs.orgnih.gov Integrating advanced computational methods is essential for the rational design of new molecules based on the this compound scaffold. acs.orgnih.gov

Machine learning and artificial intelligence are emerging as powerful tools for this purpose. researchgate.net Recent studies have shown success in training machine learning models to predict crucial properties like lipophilicity (logP) and acidity (pKa) for fluorinated compounds, where standard methods often fail due to limited data. blackthorn.ai Multimodal deep learning models are also being developed to predict changes in biological activity upon fluorine substitution, which could dramatically accelerate drug discovery. researchgate.net Computational chemistry, including density functional theory (DFT), can provide deep insights into the structure-property relationships of polyfluorinated systems, helping to rationalize reaction mechanisms and predict the stability and reactivity of novel compounds. acs.orgresearchgate.net These computational approaches will be vital for guiding synthetic efforts and prioritizing candidates for specific applications. acs.orgnih.gov

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies in Polyfluorinated Systems

Systematic studies are needed to fully understand how the specific arrangement of atoms in this compound and its derivatives influences their biological activity and material properties. The rational design of fluorinated molecules remains a significant challenge. acs.orgnih.gov

In drug discovery, fluorine substitution is a common strategy to modulate properties like metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net However, the interactions of fluorine in biological systems are nuanced. acs.orgnih.gov Systematic SAR studies, where the bromine and aldehyde groups of this compound are converted into a library of different functionalities, will be crucial. This, combined with computational screening and advanced spectroscopy like 19F NMR, can help elucidate the role of the polyfluorinated ring in ligand-protein binding. acs.orgnih.govcapes.gov.br

Similarly, in materials science, systematic SPR studies are essential. acs.org For example, investigating how modifications to the core structure affect the morphology, molecular packing, and electron mobility of thin films can lead to the design of better semiconductor materials. nih.govacs.org These fundamental studies will build the knowledge base needed to fully exploit the potential of complex polyfluorinated systems. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2,3,5-trifluorobenzaldehyde?

Methodological Answer: The synthesis of this compound typically involves halogenation and fluorination steps. A common approach includes:

Bromination : Electrophilic substitution on a fluorinated benzaldehyde precursor using brominating agents like NBS (N-bromosuccinimide) under controlled conditions.

Fluorination : Direct fluorination via halogen-exchange reactions (e.g., using KF or CsF in polar aprotic solvents) or via directed ortho-metalation strategies.

Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or GC-MS.

Key parameters include reaction temperature (often 0–50°C), inert atmosphere (argon/nitrogen) to prevent side reactions, and stoichiometric control to avoid over-halogenation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : and NMR to confirm substitution patterns and fluorine environments.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] or [M−H] ions).

- Infrared (IR) Spectroscopy : Detection of aldehyde C=O stretches (~1700 cm) and C-Br/F vibrations.

- Elemental Analysis : Quantification of C, H, Br, and F content.

- Chromatography : HPLC with UV detection (λ ~270 nm for aromatic aldehydes) to assess purity (>95% threshold for research use) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes or brominated byproducts.

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Storage : In airtight, light-resistant containers at 2–8°C to prevent degradation. Toxicity data are limited, so assume acute hazards and follow institutional guidelines .

Q. How does the reactivity of the aldehyde group in this compound influence its applications?

Methodological Answer: The aldehyde group enables:

- Nucleophilic Additions : Formation of imines, hydrazones, or alcohols via reactions with amines, hydrazines, or Grignard reagents.

- Cross-Coupling Reactions : Suzuki-Miyaura couplings using boronic acids (e.g., arylboronic acids for biaryl synthesis) .

- Oxidation/Reduction : Conversion to carboxylic acids or primary alcohols for derivatization.

Fluorine substituents enhance electrophilicity at the aldehyde carbon, while bromine facilitates further functionalization via metal-catalyzed cross-couplings .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in substitution reactions involving this compound?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles to meta/para positions relative to existing substituents.

- Steric Hindrance : 2,3,5-Trifluoro substitution may limit accessibility to certain positions.

- Catalytic Systems : Palladium or copper catalysts with ligands (e.g., XPhos) can enhance selectivity in cross-couplings.

Control experiments using deuterated analogs or computational modeling (DFT) can predict reactive sites .

Q. What strategies mitigate decomposition or side reactions during storage or reactions of this compound?

Methodological Answer:

- Stabilization : Add radical inhibitors (e.g., BHT) to prevent autoxidation of the aldehyde group.

- Low-Temperature Reactions : Conduct reactions at −20°C to slow undesired side pathways.

- Anhydrous Conditions : Use molecular sieves or inert solvents (e.g., THF, DMF) to avoid hydrolysis.

Degradation pathways (e.g., aldol condensation) can be monitored via TLC or in situ IR .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer:

- Molecular Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Transition State Analysis : Study activation energies for cross-coupling or substitution reactions.

- Solvent Effects : COSMO-RS simulations to optimize reaction media.

Validated models reduce experimental trial-and-error, particularly for designing novel derivatives .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) against literature.

- Advanced Analytical Techniques : Use 2D NMR (e.g., - HSQC) to confirm structural assignments.

- Collaborative Verification : Cross-laboratory replication studies to identify systematic errors.

Discrepancies may arise from trace moisture, impurities in starting materials, or instrument calibration drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products